molecular formula C6H8ClN B3047755 Pyridine, 3-methyl-, hydrochloride CAS No. 14401-92-4

Pyridine, 3-methyl-, hydrochloride

Cat. No.: B3047755
CAS No.: 14401-92-4
M. Wt: 129.59 g/mol
InChI Key: PFUKZFFEUQXNRF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Chemical Scaffolds

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science, often referred to as a "privileged scaffold." rsc.orgrsc.org This status is attributed to its presence in numerous biologically active compounds and its versatile chemical properties. researchgate.net Pyridine is an isostere of benzene, and its derivatives are fundamental components in over 7,000 drug molecules of medicinal importance. rsc.org The nitrogen atom in the ring imparts unique characteristics, such as the ability to form hydrogen bonds and act as a basic center, which can enhance the solubility and bioavailability of less soluble molecules. researchgate.netnih.gov

In drug discovery, the pyridine nucleus has been consistently incorporated into a diverse array of FDA-approved drugs, demonstrating its broad therapeutic applicability. rsc.orgrsc.org Researchers are drawn to this scaffold due to its capacity for structural modification at various positions on the ring, allowing for the fine-tuning of pharmacological activity. researchgate.netnih.gov The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position, offering diverse synthetic pathways. nih.gov This chemical versatility has led to the development of pyridine-based compounds with a wide range of biological activities, including antiviral and anticancer properties. rsc.orgnih.gov

Academic Research Trajectories for 3-Methylpyridine (B133936) and its Salt Forms

Academic research on 3-methylpyridine and its hydrochloride salt has largely focused on its role as a crucial intermediate in the synthesis of high-value chemicals. nih.govnih.gov It is a key precursor for producing pyridine derivatives used in pharmaceuticals and agrochemicals. wikipedia.org One of the most significant applications is in the synthesis of nicotinic acid (Vitamin B3) and its amide, niacinamide. nih.govgoogle.com

The compound is also a vital starting material for agrochemicals, most notably the insecticide chlorpyrifos (B1668852). wikipedia.org The synthesis of chlorpyrifos involves the ammoxidation of 3-methylpyridine to 3-cyanopyridine (B1664610), which is then converted to 3,5,6-trichloro-2-pyridinol, the direct precursor to the final product. wikipedia.org

Industrial synthesis of 3-methylpyridine itself is a subject of academic inquiry, with research focusing on optimizing reaction conditions to improve yield and selectivity. researchgate.netnih.gov Common methods include the reaction of acrolein with ammonia (B1221849) over a heterogeneous catalyst or via the Chichibabin pyridine synthesis using acetaldehyde (B116499), formaldehyde (B43269), and ammonia. wikipedia.org Research has explored various catalysts, including fluorine-containing aluminum oxides and silicates, to enhance the efficiency of these processes. google.com Furthermore, studies have investigated its use in catalysis, such as in the formation of cobalt porphyrin complexes. sigmaaldrich.com

Methodological and Theoretical Approaches in Compound Investigation

The investigation of Pyridine, 3-methyl-, hydrochloride and its parent compound, 3-methylpyridine, relies on a combination of spectroscopic and analytical techniques to elucidate its structure and properties. These methods are fundamental to confirming the identity and purity of synthesized compounds and to understanding their chemical behavior.

Physicochemical properties such as melting point, boiling point, density, and solubility are determined through established laboratory procedures. wikipedia.orgdrugbank.com The hydrochloride salt form enhances water solubility compared to the free base, a common strategy used in pharmaceutical chemistry. researchgate.netncert.nic.in

Spectroscopic methods are indispensable for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. For instance, the ¹H NMR spectrum of 3-methylpyridine shows characteristic signals for the methyl protons and the aromatic protons on the pyridine ring. chemicalbook.comspectrabase.com Other techniques like Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV/Visible spectroscopy are also routinely employed to provide complementary structural data. nist.gov

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its parent base, 3-methylpyridine.

PropertyValue (this compound)Value (3-Methylpyridine)Reference(s)
Molecular Formula C₆H₈ClNC₆H₇N nih.gov, wikipedia.org
Molecular Weight 129.59 g/mol 93.13 g/mol nih.gov, wikipedia.org
Appearance -Colorless liquid wikipedia.org
Melting Point --19 °C wikipedia.org
Boiling Point -144 °C wikipedia.org
Density -0.957 g/mL at 25 °C wikipedia.org
Water Solubility SolubleMiscible coleparmer.com, wikipedia.org
pKa -5.63 at 25 °C drugbank.com

Spectroscopic Data: ¹H NMR

The ¹H NMR spectrum provides insight into the chemical environment of the hydrogen atoms within the molecule. The table below details typical chemical shifts for 3-methylpyridine.

AssignmentChemical Shift (ppm)Reference(s)
CH₃ 2.320 chemicalbook.com
Py-H (aromatic) 7.161 chemicalbook.com
Py-H (aromatic) 7.457 chemicalbook.com
Py-H (aromatic) 8.42 chemicalbook.com
Py-H (aromatic) 8.44 chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUKZFFEUQXNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480082
Record name Pyridine, 3-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-92-4
Record name Pyridine, 3-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating Chemical Reactivity and Mechanistic Pathways of Pyridine, 3 Methyl , Hydrochloride

Electrophilic Aromatic Substitution Reaction Mechanisms

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes electrophilic aromatic substitution (SEAr) reactions on pyridine significantly slower and require more forcing conditions compared to benzene. wikipedia.orgquimicaorganica.org When the nitrogen atom is protonated, as in 3-methylpyridine (B133936) hydrochloride, the ring becomes even more deactivated towards electrophilic attack because of the positive charge on the nitrogen. wikipedia.orgrsc.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), leading to a positively charged carbocation intermediate known as an arenium ion or σ-complex. wikipedia.orgmasterorganicchemistry.com This intermediate then loses a proton to restore aromaticity. masterorganicchemistry.com

For pyridine, electrophilic attack at the C-3 position (meta to the nitrogen) is favored. vaia.comquora.com Attack at the C-2 or C-4 positions results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is a significantly destabilized state. vaia.comquora.com The intermediate from C-3 attack avoids this unfavorable arrangement, making it the most stable of the possibilities. vaia.com Consequently, direct electrophilic substitution on 3-methylpyridine hydrochloride, when it occurs, is expected to proceed at the positions meta to the nitrogen, primarily C-5. However, due to the strong deactivation by the pyridinium (B92312) ion, such reactions are generally difficult to achieve. wikipedia.org

Nucleophilic Substitution Reaction Pathways

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic substitution, especially when a good leaving group is present. The hydrochloride form, by enhancing the ring's electron deficiency, can facilitate such reactions.

Studies on the reaction of 3-picoline with organolithium reagents, such as phenyllithium, provide insight into these pathways. cdnsciencepub.comcdnsciencepub.com The reaction proceeds via an addition-elimination mechanism. The nucleophile adds to the pyridine ring, typically at the C-2 or C-6 positions, to form a negatively charged intermediate (a Meisenheimer-like complex). This is followed by the elimination of a hydride ion (or another leaving group if present) to restore aromaticity.

Interestingly, competitive reaction studies have shown that 3-picoline can be more reactive than pyridine itself towards phenyllithium. cdnsciencepub.comcdnsciencepub.com The 3-methyl group appears to activate the C-2 position towards nucleophilic attack while deactivating the C-6 position. This observation suggests that the reaction is under kinetic control, and the activating effect of the methyl group at the ortho position (C-2) outweighs its deactivating steric hindrance in this specific context. cdnsciencepub.com The reaction of 3-picoline with various substituted phenyl-lithium derivatives has been studied, showing that the substituent on the nucleophile has little effect on the ratio of isomers formed. rsc.org

Relative Reactivity in Nucleophilic Substitution
SubstrateNucleophileRelative Reactivity OrderReference
Pyridine, 3-Picoline, 3-Ethylpyridine (B110496)Phenyllithium3-Picoline > Pyridine > 3-Ethylpyridine cdnsciencepub.comcdnsciencepub.com
3-PicolineMethyl-lithium- rsc.org
3-PicolineIsopropyl-lithium- rsc.org
3-PicolineBenzyl-lithiumSubstitution occurs exclusively at C-4 rsc.org

Alkylation and Acylation Reactions

Alkylation and acylation of 3-methylpyridine can occur at either the nitrogen atom or the side-chain methyl group. The hydrochloride salt form would first need to be neutralized to free the nitrogen lone pair for N-alkylation or N-acylation.

Side-chain alkylation of 3-picoline is possible due to the prototropic activity of the methyl group hydrogens. acs.org These protons can be removed by a strong base, such as potassium amide in liquid ammonia (B1221849), to form a carbanion. This nucleophilic carbanion can then react with alkyl halides to yield 3-ethylpyridine and further alkylated products. acs.orgacs.org The reactivity of alkali amides for this metalation follows the order KNH₂ > NaNH₂ > LiNH₂. acs.org

Similarly, side-chain acylation can be achieved by treating 3-picoline with a strong base followed by an ester, which serves as the acylating agent. acs.org This method has been used to synthesize various ketones containing the 3-pyridyl radical. acs.org Direct acylation of the pyridine ring is challenging due to its electron-deficient nature. youtube.com However, strategies involving metalation followed by reaction with an acyl halide can be employed. youtube.com

Side-Chain Alkylation of 3-Picoline
BaseAlkylating AgentProductReference
Potassium Amide (KNH₂)Methyl Chloride3-Ethylpyridine, 3-Isopropylpyridine acs.org
Sodium Amide (NaNH₂)Methyl Chloride3-Ethylpyridine acs.org
Potassium Amide (KNH₂)Benzyl (B1604629) Chloride3-Phenethylpyridine acs.org

Condensation Reactions Involving Pyridine, 3-methyl-, hydrochloride

The methyl group of 3-methylpyridine is not sufficiently acidic to readily participate in condensation reactions with aldehydes and ketones under standard base-catalyzed (aldol-type) conditions. vaia.com This is because any negative charge formed on the methyl carbon cannot be delocalized onto the electronegative nitrogen atom through resonance, unlike in the cases of 2-picoline and 4-picoline. vaia.com

However, under acidic conditions, where the pyridine nitrogen is protonated (as in 3-methylpyridine hydrochloride), the situation can change. Acid catalysis can enhance the CH-acidity of the methyl groups. nih.gov While less common than for its isomers, condensation reactions can be forced. For instance, the synthesis of 3-picoline itself can involve the condensation of aldehydes like acrolein or formaldehyde (B43269) with ammonia. nih.govwikipedia.org These reactions proceed through complex multi-step pathways involving additions and cyclizations. wikipedia.orggoogle.com

Oxidative Transformations and Ammoxidation Reactions

The methyl group of 3-methylpyridine is readily oxidized. This reaction is of significant industrial importance as it provides a primary route to nicotinic acid (Vitamin B3) and its derivatives. mdpi.comnih.govchimia.ch

Oxidation to Nicotinic Acid: A variety of oxidizing agents and catalytic systems can be employed for this transformation.

Nitric Acid (HNO₃): Direct oxidation with nitric acid at elevated temperatures and pressures is a common method, achieving conversions of 3-methylpyridine up to 90%. colab.ws

Catalytic Air/Oxygen Oxidation: More environmentally friendly "green" processes utilize air or oxygen as the oxidant in the presence of a catalyst. nih.govchimia.ch These reactions can be carried out in the liquid phase using catalytic systems like cobalt acetate (B1210297) and N-hydroxyphthalimide (NHPI) in acetic acid, or in the gas phase over heterogeneous catalysts. mdpi.com The gas-phase oxidation is considered a state-of-the-art process for producing niacin. chimia.ch

Other Oxidants: Other methods include oxidation with potassium permanganate (B83412) or using supercritical water with a manganese bromide catalyst. nih.govgoogle.com

Ammoxidation to 3-Cyanopyridine (B1664610): Ammoxidation is a catalytic process where a hydrocarbon is oxidized in the presence of ammonia. The ammoxidation of 3-methylpyridine yields 3-cyanopyridine (nicotinonitrile), another crucial intermediate for the synthesis of nicotinic acid and nicotinamide. chimia.chgoogle.com This is a major industrial gas-phase process, typically employing catalysts containing vanadium oxides. google.comresearchgate.net The reaction involves passing a mixture of 3-picoline, ammonia, and air over the catalyst at high temperatures (e.g., 365-370 °C). google.com

Industrial Oxidation and Ammoxidation of 3-Picoline
Reaction TypeReactantsCatalyst/ConditionsMajor ProductReference
Liquid Phase Oxidation3-Picoline, O₂, Acetic AcidCo(OAc)₂/NHPI/NaBrNicotinic Acid mdpi.com
Gas Phase Oxidation3-Picoline, AirHeterogeneous (e.g., V₂O₅-based)Nicotinic Acid nih.govchimia.ch
Ammoxidation3-Picoline, NH₃, AirV₂O₅/TiO₂/MoO₃ on SiO₂3-Cyanopyridine google.com

Investigation of C-H Activation Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. acs.orgresearchgate.net For pyridine derivatives, C-H activation allows for the introduction of new functional groups without the need for pre-functionalized starting materials. While C-2 functionalization is often favored due to electronic effects and the directing ability of the nitrogen atom, methods for activating the more distal C-3 and C-4 positions are of great interest. researchgate.netnih.gov

For 3-methylpyridine, C-H activation can occur at the ring C-H bonds or the methyl group C-H bonds.

Ring C-H Activation: Sterically driven reactions using iridium catalysts, such as [Ir(cod)(OMe)]₂ with a dtbpy ligand, have shown high selectivity for C-H borylation at the C-4 position of 3-methylpyridine. nih.gov This demonstrates that steric factors can override the electronic preference for C-2/C-6 activation.

Side-Chain C-H Activation: The functionalization of the methyl group often proceeds via deprotonation with a strong base to form a picolyl anion, which then reacts with an electrophile. rsc.org This is a common strategy for building more complex molecules from a simple picoline core. acs.org

These C-H activation strategies represent an advancing frontier in pyridine chemistry, offering more efficient routes to complex substituted pyridines.

Comprehensive Spectroscopic and Advanced Analytical Characterization of Pyridine, 3 Methyl , Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. In the case of Pyridine (B92270), 3-methyl-, hydrochloride, NMR studies reveal the electronic environment of the hydrogen and carbon atoms within the molecule.

The formation of a hydrochloride salt from 3-methylpyridine (B133936) (also known as 3-picoline) leads to significant changes in its NMR spectra. The quaternization of the pyridine nitrogen atom results in a down-field shift for all protons, which is attributed to the positive charge on the nitrogen atom and a decrease in electron density on the ring's carbon atoms. pw.edu.pl

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of Pyridine, 3-methyl-, hydrochloride shows distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom.

A study on aqueous solutions of picoline hydrochlorides reported a down-field shift of all proton signals compared to the free base. pw.edu.pl This shift is more pronounced in N-methiodides, being almost twice as large as in the hydrochlorides, which can be explained by the stronger covalent bonding of the methyl group compared to the hydrogen-nitrogen bond. pw.edu.pl The chemical shift of the methyl group attached to the ring is also shifted to a lower field. pw.edu.pl

Table 1: ¹H NMR Chemical Shifts for 3-Methylpyridine and its Hydrochloride

Proton 3-Methylpyridine (in CDCl₃) 3-Methylpyridine Hydrochloride (in D₂O)
H-28.44 ppm~8.7 ppm
H-47.46 ppm~7.9 ppm
H-57.16 ppm~7.5 ppm
H-68.42 ppm~8.7 ppm
CH₃2.32 ppm~2.5 ppm

Note: The exact chemical shifts for the hydrochloride can vary slightly depending on the solvent and concentration. The data presented for the hydrochloride are approximate values based on the expected downfield shift upon protonation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the chemical shifts of the carbon atoms in this compound are shifted downfield upon protonation of the nitrogen atom.

For the parent compound, 3-methylpyridine, the ¹³C NMR chemical shifts have been reported in various solvents. spectrabase.comchemicalbook.com The formation of the hydrochloride salt affects the electron density around the carbon atoms, leading to changes in their resonance frequencies.

Table 2: ¹³C NMR Chemical Shifts for 3-Methylpyridine

Carbon Chemical Shift (ppm) in CDCl₃
C-2149.9
C-3137.9
C-4123.3
C-5133.5
C-6147.1
CH₃18.5

Note: The table shows data for 3-methylpyridine. The chemical shifts for this compound would be expected to be shifted downfield.

Variable Temperature NMR Studies of Complexes

While specific variable temperature NMR studies on this compound itself are not extensively detailed in the provided context, such studies are crucial for understanding the dynamics of complex formation. For instance, proton magnetic resonance studies have been conducted on complexes of 3-methylpyridine with borane (B79455) and boron trifluoride. documentsdelivered.com These types of studies can provide insights into the exchange rates and thermodynamic parameters of complexation reactions.

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to investigate the vibrational modes of a molecule. These techniques provide a fingerprint of the molecule's structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. spectrabase.com The formation of the pyridinium (B92312) ion (C₅H₅NH⁺) upon hydrochloride formation leads to the appearance of N-H stretching and bending vibrations, which are key indicators of salt formation. cdnsciencepub.com

The N-H stretching vibrations in pyridinium salts are sensitive to the nature of the anion and show systematic variations. cdnsciencepub.com The in-plane N-H deformation vibrations show less variation. cdnsciencepub.com

Table 3: Selected FT-IR Vibrational Frequencies for Pyridinium Compounds

Vibrational Mode Approximate Frequency Range (cm⁻¹)
N-H Stretch3300 - 2800
C-H Aromatic Stretch3100 - 3000
C=C, C=N Ring Stretch1650 - 1450
N-H In-plane Bend1550 - 1500
C-H In-plane Bend1300 - 1000
N-H Out-of-plane Bend900 - 650
C-H Out-of-plane Bend900 - 675

Note: This table provides general frequency ranges for pyridinium compounds. Specific values for this compound may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound will show bands corresponding to the vibrational modes of the molecule. All 27 possible vibrational modes of the pyridine molecule are Raman active. aps.org

Studies on related pyridine derivatives have utilized FT-Raman spectroscopy in conjunction with theoretical calculations to make complete vibrational assignments. core.ac.ukresearchgate.net For instance, in 2-amino-5-chloropyridine, characteristic C-H and N-H stretching and bending vibrations are identified in the FT-Raman spectrum. core.ac.uk

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption characteristics of 3-methylpyridine, the parent compound of this compound, have been documented. In an aqueous solution, the UV absorption spectrum of 3-methylpyridine shows no significant absorption above 290 nm. nih.gov This lack of absorption in the longer wavelength UV and visible regions suggests that the compound is not susceptible to direct photolysis by sunlight. nih.gov The NIST Chemistry WebBook provides UV/Visible spectrum data for 3-methylpyridine, which is essential for its identification and quantification. nist.govnist.gov The hydrochloride salt form is expected to exhibit similar absorption characteristics, primarily influenced by the pyridine ring's electronic transitions.

While detailed fluorescence spectroscopy data for this compound is not extensively available in the public domain, the inherent fluorescence of the pyridine moiety is generally weak. Spectroscopic studies of related pyridine derivatives often involve complexation with fluorescent probes or metal ions to enhance their emission properties for analytical purposes.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, XRD analysis would reveal critical information about its crystal lattice, including unit cell dimensions, space group, and the exact positions of the 3-methylpyridinium cation and the chloride anion. This structural data is fundamental for understanding its physical properties and intermolecular interactions in the solid state.

While specific XRD studies on this compound are not readily found in the searched literature, related studies on pyridine derivatives highlight the utility of this technique. For instance, XRD has been used to analyze the crystal structure of pyridine hydrochloride and other derivatives, providing insights into hydrogen bonding and packing arrangements. researchgate.net The Cambridge Structural Database may contain crystallographic data for 3-methylpyridine and its complexes, which can offer comparative structural information. nih.gov The crystallization of related compounds, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, has been reported with preliminary X-ray crystallographic analysis, demonstrating the application of XRD in elucidating the structures of complex pyridine-containing molecules. nih.gov

Advanced Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its related compounds. Both gas and liquid chromatography, often coupled with mass spectrometry, provide high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 3-methylpyridine. nih.gov Prior to analysis, chemical derivatization may be necessary for non-volatile or highly polar analytes to improve their chromatographic behavior and detection. jfda-online.com The NIST Chemistry WebBook lists GC data for 3-methylpyridine, indicating its amenability to this technique. nist.gov

GC-MS has been effectively used for the detection of 3-picoline in various matrices, including water and sediment, with low limits of detection. nih.gov The technique is also central to the screening of chlorides relevant to the Chemical Weapons Convention, where pyridine is used as a solvent and catalyst in derivatization reactions. rsc.org The electron ionization (EI) mass spectrum of 3-methylpyridine provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.govnist.gov

Table 1: GC-MS Parameters for Analysis of Related Compounds

Parameter Value Reference
Column Agilent HP-5MS (30 m × 250 µm × 0.25 µm) nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1 mL/min nih.gov
Injector Temp. 280°C nih.gov
Injection Mode Splitless nih.gov

| MS Ionization | Electron Ionization (EI) at 70 eV | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including this compound. nih.gov Due to the hydrophilic nature of many pyridine derivatives, specialized HPLC methods are often required. helixchrom.com

Reverse-phase (RP) HPLC methods have been developed for the analysis of 3-methylpyridine. sielc.com These methods often use a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For MS compatibility, volatile buffers such as formic acid are preferred. sielc.com The use of ion-pairing agents can be problematic for MS detection, leading to the exploration of alternative chromatographic modes like HILIC or the use of columns with low silanol (B1196071) activity to minimize peak broadening for charged analytes like the 3-methylpyridinium ion. chromforum.org

Table 2: HPLC Conditions for Pyridine and its Derivatives

Parameter Condition Reference
Column Amaze HD helixchrom.com
Mobile Phase Water, Acetonitrile (MeCN), with buffer helixchrom.comsielc.com
Detection UV, MS, ELSD, RI, CAD helixchrom.com
Flow Rate Isocratic or Gradient helixchrom.comsielc.com

| Suitability | Analysis of hydrophilic pyridines without ion-pairing agents | helixchrom.com |

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a crucial step in the analysis of certain compounds, particularly for GC-MS and LC-MS, to improve volatility, thermal stability, chromatographic separation, and ionization efficiency. jfda-online.comnih.gov

Pre-column derivatization is widely employed to enhance the sensitivity of analytes in mass spectrometry. nih.gov For compounds with primary amine groups, various reagents can be used. For instance, 2,4,6-triphenylpyrylium (B3243816) salts react selectively with primary amines to form pyridinium salts with a fixed positive charge, which is beneficial for ESI-MS analysis. shimadzu-webapp.eu

In the context of GC-MS, derivatization is often necessary for polar compounds. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with trimethylsilyl (B98337) groups, thereby increasing volatility. researchgate.netnih.gov Pyridine is frequently used as a solvent and catalyst in these reactions. nih.govshimadzu.eu Another two-step derivatization process involves methoximation followed by silylation, which is a standard procedure in metabolomics to analyze a wide range of metabolites. nih.govshimadzu.eu For the analysis of chlorides, derivatization with an alcohol in the presence of pyridine has been shown to be an effective method for GC-MS screening. rsc.org

Derivatization for Enhanced Chromatographic Detection

While this compound, also known as 3-picoline hydrochloride, can be analyzed directly using chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a chemical strategy employed to enhance analytical performance. thermofisher.comnih.gov This process involves chemically modifying the analyte to improve its chromatographic behavior, increase its detectability, or both. libretexts.org For Pyridine, 3-methyl-, the primary goals of derivatization are to improve peak shape, increase retention in reversed-phase HPLC, and significantly boost detector sensitivity for trace-level quantification. itwreagents.comsigmaaldrich.com

The main approaches for enhancing the chromatographic detection of this compound can be categorized by the analytical technique used.

Strategies for High-Performance Liquid Chromatography (HPLC)

Derivatization for HPLC is often aimed at increasing the analyte's retention on common reversed-phase columns or introducing a tag that can be detected with high sensitivity, such as by a fluorescence detector. libretexts.org

A common technique to improve the retention and peak shape of ionic or ionizable compounds like the 3-methylpyridinium cation on reversed-phase columns is ion-pair chromatography (IPC). itwreagents.com This is not a derivatization method in the sense of forming a covalent bond, but rather a dynamic in-situ modification within the mobile phase. An ion-pair reagent, typically a large ionic molecule with an opposite charge to the analyte and a hydrophobic alkyl chain, is added to the mobile phase. sigmaaldrich.com The reagent forms an electrically neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase. itwreagents.com

For the cationic 3-methylpyridinium ion, anionic ion-pair reagents such as alkyl sulfonates are used. sigmaaldrich.com The choice of reagent and its concentration allows for the manipulation of retention time to achieve separation from other components in a sample matrix. sigmaaldrich.com

Table 1: Common Anionic Ion-Pair Reagents for HPLC Analysis of Cationic Analytes This table presents examples of ion-pair reagents suitable for the analysis of cationic species like the 3-methylpyridinium ion.

Reagent ClassSpecific ReagentTypical Application Notes
Alkyl Sulfonates1-Hexanesulfonic acid sodium saltUsed to increase retention of basic/cationic compounds on C18 columns.
Alkyl Sulfonates1-Heptanesulfonic acid sodium saltLonger alkyl chain provides greater retention compared to hexanesulfonate. sigmaaldrich.com
Alkyl Sulfonates1-Octanesulfonic acid sodium saltOffers strong retention for polar, basic analytes. sigmaaldrich.com
Perfluorinated Carboxylic AcidsTrifluoroacetic Acid (TFA)Commonly used at low concentrations (0.05-0.1%) as a mobile phase additive to improve peak shape for basic compounds. chromforum.org

A true pre-column derivatization technique involves the quaternization of the pyridine nitrogen atom. This reaction converts the tertiary amine of 3-methylpyridine into a permanently charged quaternary ammonium (B1175870) salt. osti.govrsc.org This modification can be advantageous for several reasons: it can enhance polarity, which is useful in certain chromatographic modes, and the permanent positive charge is ideal for highly sensitive detection by mass spectrometry (MS). nih.gov

The reaction typically involves an N-alkylation with a suitable alkylating agent, often an alkyl halide. By choosing an alkylating agent that contains a chromophore or a fluorophore, both chromatographic behavior and detectability can be significantly enhanced.

For Enhanced UV/MS Detection: Reagents like benzyl (B1604629) bromide or methyl iodide can be used. The formation of a quaternary salt can improve peak shape by reducing unwanted interactions with residual silanol groups on silica-based columns and can lead to more sensitive detection in electrospray ionization mass spectrometry (ESI-MS). chromforum.org

For Enhanced Fluorescence Detection: To achieve very low limits of detection, a fluorescent tag can be attached to the pyridine nitrogen. This is accomplished by using an alkylating reagent that contains a fluorescent moiety. While many fluorescent reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are designed for primary and secondary amines, specific reagents with a reactive halide can be used to quaternize pyridine. libretexts.org This approach introduces a highly fluorescent group, allowing for quantification at trace concentrations.

Table 2: Potential Derivatization Reagents for Quaternization of Pyridine, 3-methyl- This table outlines examples of alkylating agents that can be used for the quaternization of the pyridine nitrogen, leading to enhanced chromatographic detection.

ReagentPurpose of DerivatizationResulting DerivativeAnalytical Advantage
Benzyl bromideEnhanced UV detection and improved peak shape1-Benzyl-3-methylpyridinium bromideIntroduction of a phenyl group enhances UV absorbance; permanent charge can improve peak symmetry.
Methyl iodideImproved MS detection1,3-Dimethylpyridinium iodideCreates a simple, permanently charged derivative for sensitive ESI-MS analysis.
4-(Bromomethyl)-7-methoxycoumarinFluorescence detection1-((7-Methoxycoumarin-4-yl)methyl)-3-methylpyridinium bromideCovalently attaches a highly fluorescent coumarin (B35378) tag for ultra-sensitive detection with a fluorescence detector.

Strategies for Gas Chromatography (GC)

Derivatization for GC analysis typically aims to increase the volatility and thermal stability of polar analytes. nih.govnih.gov However, for a compound like 3-methylpyridine, which is already volatile and thermally stable, derivatization is less common and presents challenges. thermofisher.comnih.gov

The primary site for derivatization, the nitrogen atom, is part of a tertiary amine within an aromatic ring. Many standard acylation and silylation reagents are not effective for this type of functional group. researchgate.net Furthermore, studies have shown that chloroformate reagents, which can derivatize some tertiary amines, are generally not effective for those containing a pyridine ring. vt.edu Therefore, for GC analysis, the focus is typically on optimizing the chromatographic conditions for the underivatized compound rather than performing a chemical modification. nih.gov

Computational Chemistry and Theoretical Modeling of Pyridine, 3 Methyl , Hydrochloride

Electronic Structure and Reactivity Descriptors

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides insights into the electron distribution and can help identify potential sites for chemical reactions. The method partitions the total electron population among the atoms, although it is known to be sensitive to the choice of basis set used in the calculation.

For pyridine (B92270) derivatives, Mulliken analysis helps in understanding the electronic effects of substituents on the ring. In the case of 3-methylpyridine (B133936) hydrochloride, the protonation of the pyridine nitrogen significantly alters the charge distribution compared to its parent compound, 3-methylpyridine (3-picoline). The nitrogen atom becomes more electropositive upon forming the N-H bond, and this effect influences the charges on the adjacent carbon atoms.

Illustrative Mulliken Atomic Charges for 3-Methylpyridine

Since specific data for the hydrochloride is unavailable, the following table presents representative calculated Mulliken charges for the parent molecule, 3-methylpyridine, to illustrate the general charge distribution before protonation.

Note: These values are illustrative and derived from general findings for substituted pyridines. The actual charges for the hydrochloride salt would differ, particularly at the N and adjacent C atoms, due to protonation.

Table 1: Representative Mulliken Atomic Charges for 3-Methylpyridine

Atom Charge (e)
N1 -0.142
C2 0.150
C3 -0.050
C4 0.080
C5 -0.020
C6 0.070
C (methyl) -0.100

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the three-dimensional charge distribution of a molecule. semanticscholar.org It helps in predicting how a molecule will interact with other chemical species by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP map is color-coded, where red typically indicates regions of most negative electrostatic potential (high electron density), and blue indicates the most positive electrostatic potential (electron deficiency).

For 3-methylpyridine hydrochloride, the MEP map would be significantly different from that of neutral 3-picoline.

Positive Potential (Blue): The most positive region would be concentrated around the hydrogen atom bonded to the pyridine nitrogen (the N-H⁺ group). This area is highly susceptible to attack by nucleophiles.

Negative Potential (Red): The most negative electrostatic potential would be located around the chloride ion (Cl⁻), indicating its high electron density and ability to interact with electrophilic or positively charged sites. The π-system of the pyridine ring also exhibits a degree of negative potential, though less intense than that of the chloride ion.

Neutral/Intermediate Potential (Green/Yellow): The carbon and hydrogen atoms of the methyl group and the pyridine ring would generally fall into the intermediate potential range.

Computational studies on 3-picoline have used MEP maps to define reactive areas and electrostatic potential. tandfonline.comresearchgate.net These analyses confirm that the MEP surface is invaluable for evaluating the physiological and interactive properties of pyridine derivatives. semanticscholar.org

Simulation and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful analytical method for identifying functional groups and elucidating molecular structure. Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate these spectra with a high degree of accuracy. tandfonline.com These simulations provide theoretical vibrational frequencies and intensities that can be compared with experimental data to confirm structural assignments.

For 3-methylpyridine hydrochloride, the vibrational spectrum would exhibit characteristic bands associated with the protonated pyridine ring and the methyl group. Key expected vibrational modes include:

N-H Stretching: A prominent, often broad, band in the high-frequency region (typically ~2800-3200 cm⁻¹), characteristic of the N-H⁺ group in the hydrochloride salt.

Aromatic C-H Stretching: Vibrations occurring above 3000 cm⁻¹.

Pyridine Ring Stretching: C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1650 cm⁻¹ region.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.

In-plane and Out-of-plane Bending: Various C-H and ring bending modes at lower frequencies.

Experimental studies on related copper(II) complexes with 3-methylpyridine have utilized IR spectroscopy to probe the coordination environment, identifying characteristic Cu-N absorption bands. researchgate.net Computational studies on similar molecules like 2,6-diaminopyridine (B39239) have successfully correlated DFT-calculated frequencies with experimental FTIR spectra. tandfonline.com

Table 2: Predicted Characteristic Vibrational Frequencies for Pyridine, 3-methyl-, hydrochloride

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H⁺ Stretching 2800 - 3200
Aromatic C-H Stretching 3000 - 3100
Asymmetric CH₃ Stretching ~2960
Symmetric CH₃ Stretching ~2870
Aromatic Ring (C=C, C=N) Stretching 1400 - 1650
CH₃ Bending 1375 - 1470

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is instrumental in predicting reaction pathways and characterizing the high-energy transition states that govern reaction rates. By modeling the potential energy surface of a reaction, chemists can calculate activation energies, identify intermediates, and understand the detailed mechanism of chemical transformations.

3-methylpyridine is a vital precursor for various industrial chemicals, and its reactions are of significant interest. wikipedia.org One important transformation is its oxidation to nicotinic acid (Vitamin B3). colab.ws Studies have investigated the oxidation of methylpyridines under various conditions, including wet air oxidation. shu.ac.uk It was noted that 3-methylpyridine is more resistant to oxidation compared to its 2- and 4-isomers, with the primary product often being the corresponding aldehyde (3-pyridinecarboxaldehyde). shu.ac.uk

Theoretical modeling can elucidate the mechanism of such oxidations. For example, a proposed mechanism for the photocatalytic oxidation of a related compound, 3-pyridinemethanol, to 3-pyridinecarboxylic acid involves the generation of hydroxyl radicals that attack the molecule. researchgate.net Computational studies can model the interaction of the reactant with the catalyst surface, the step-by-step bond-breaking and bond-forming processes, and the energy profile of the entire reaction, including the characterization of transition state structures. researchgate.net Similarly, the mechanism for the synthesis of 3-methylpyridine itself from glycerol (B35011) has been proposed based on computational insights, involving dehydration, degradation, and subsequent condensation/cyclization steps. tubitak.gov.tr

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics applies computational methods to analyze and manage chemical data, while Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. nih.govresearchgate.net These models use molecular descriptors—numerical values derived from the chemical structure—to predict properties like boiling point, solubility, or biological activity, thereby accelerating drug discovery and materials science research. acs.orgresearchgate.net

For this compound, various molecular descriptors can be calculated to build QSPR models. These descriptors fall into several categories:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electron distribution (e.g., partial atomic charges, dipole moment).

Physicochemical Descriptors: Such as logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors/acceptors.

QSPR studies on pyridine derivatives have been conducted to understand how structural modifications influence properties like antiproliferative activity. nih.gov For instance, such studies found that the presence of certain functional groups enhances activity, while bulky groups or halogens can decrease it. nih.gov The lipophilicity (logP) and topological polar surface area (TPSA) are critical parameters in predicting a compound's bioavailability and drug-like properties. acs.org

Table 3: Key Molecular Descriptors for this compound

Descriptor Value Significance
Molecular Formula C₆H₈ClN Basic identity of the compound
Molecular Weight 129.59 g/mol Mass of one mole of the substance
Topological Polar Surface Area (TPSA) 12.9 Ų Predicts transport properties (e.g., absorption)
Hydrogen Bond Donors 1 Potential for hydrogen bonding interactions
Hydrogen Bond Acceptors 1 Potential for hydrogen bonding interactions
Rotatable Bonds 0 Relates to conformational flexibility

Applications and Role in Contemporary Organic Synthesis and Materials Science Research

Strategic Building Block in Organic Synthesis

The utility of 3-methylpyridine (B133936) hydrochloride in organic synthesis is extensive, primarily leveraging the reactivity of the pyridine (B92270) ring and the attached methyl group. nih.govresearchgate.net It is a key intermediate for producing a wide array of more complex molecules. wikipedia.org

Intermediate for Complex Heterocyclic Architectures

3-Methylpyridine hydrochloride is a fundamental precursor for synthesizing more elaborate heterocyclic structures. merckmillipore.comossila.com The free base, 3-methylpyridine, obtained from the hydrochloride salt, can undergo various transformations to build fused ring systems and other complex scaffolds that are prevalent in pharmacologically active compounds. researchgate.netmerckmillipore.com For example, derivatives of 3-methylpyridine are used to synthesize quaternary ammonium (B1175870) compounds and can be incorporated into larger molecular frameworks like cobalt porphyrins. sigmaaldrich.com A multi-step synthesis starting from 3-methylpyridine can yield 3-(chloromethyl)pyridine (B1204626) hydrochloride, a reactive intermediate itself, which is valuable for introducing the pyridyl-3-methyl group into larger molecules. google.com This process involves oxidation to nicotinic acid, esterification, reduction to 3-pyridinemethanol, and subsequent reaction with thionyl chloride. google.com

Furthermore, derivatives like 2-amino-3-methylpyridine (B33374) readily react with metal salts, such as those of silver (I), to form coordination polymers. mdpi.com In these structures, the 2-amino-3-methylpyridine ligand can act as a bridge between two metal ions, creating extended polymeric architectures. mdpi.com

Precursor for Pyridine-Derived Scaffolds (e.g., Nicotinic Acid)

One of the most significant industrial applications of 3-methylpyridine is its use as a precursor to nicotinic acid (Vitamin B3). nih.govnih.govresearchgate.net The hydrochloride salt serves as the stable starting material for the free base, which is then oxidized. google.com Various methods have been developed for this crucial transformation.

Oxidation Methods for Nicotinic Acid Synthesis:

MethodOxidizing AgentCatalyst/ConditionsYield/ConversionReference
Catalytic Liquid-Phase OxidationDioxygen (O₂)Cobalt acetate (B1210297), Manganese acetate, BromideUp to 81.3% yield researchgate.net
Air OxidationAirCo(OAc)₂, Mn(OAc)₂, NaBr, HCl gas in Acetic Acid98% conversion, 97% yield mdpi.com
Chemical OxidationAmmonium Persulfate110-120 °C in the presence of glacial acetic acid56.4% yield google.com
Ammoxidation to 3-Cyanopyridine (B1664610)Ammonia (B1221849) (NH₃), Oxygen (O₂)Metal oxide catalyst (e.g., V₂O₅-based)High conversion (e.g., 95%) wikipedia.orgmdpi.com
Biocatalytic ConversionWhole-cell biocatalyst (E. coli)Xylene monooxygenase and benzyl (B1604629) alcohol dehydrogenase92.0% yield nih.gov

The ammoxidation route, which first converts 3-methylpyridine to 3-cyanopyridine, is a key industrial process. The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid or nicotinamide. wikipedia.orgmdpi.com This highlights the compound's role as a fundamental scaffold upon which further chemical modifications are built. wikipedia.org

Catalytic Agent in Chemical Transformations

While not always used directly in its hydrochloride form, 3-methylpyridine and its derivatives play important roles as ligands and catalysts in a variety of chemical reactions. nih.gov

Asymmetric Synthesis Applications

The direct application of 3-methylpyridine hydrochloride in asymmetric synthesis is not extensively documented. However, the pyridine scaffold derived from it is central to the development of chiral ligands and catalysts. Chiral phosphoric acids (CPAs), for instance, are powerful catalysts for asymmetric reactions, including the synthesis of nitrogen-containing heterocycles like substituted piperidines. whiterose.ac.uk The development of such complex chiral catalysts often relies on building blocks derived from simpler heterocyclic precursors like 3-methylpyridine.

Roles as Acid Catalysts and Ligands for Metal Catalysis

As a hydrochloride salt, the compound can act as a mild acid catalyst. More significantly, the 3-methylpyridine moiety is a valuable ligand in metal-catalyzed reactions. sigmaaldrich.com It can coordinate to various transition metals, influencing the metal center's electronic properties and steric environment, thereby tuning its catalytic activity.

For example, 3-methylpyridine has been used as a ligand in cobalt porphyrin complexes, which have potential applications in catalysis. sigmaaldrich.com Derivatives such as 3-Methylpyridine-2-carboxylic acid are explicitly used as ligands to synthesize complexes with copper, cobalt, and nickel. sigmaaldrich.com In palladium-catalyzed cross-coupling reactions, such as the Suzuki and amination reactions, pyridine-based ligands are crucial. While simple pyridines can sometimes deactivate the catalyst, appropriately designed ligands incorporating the pyridine motif are highly effective. cmu.edu Palladium nanoparticles supported on materials functionalized with amine groups (which can be derived from pyridines) have shown high activity and recyclability in Suzuki coupling reactions. acs.org The interaction between the ligand and the metal is critical for the catalyst's performance. nih.gov

Development of Functional Materials and Advanced Architectures

3-Methylpyridine hydrochloride and its derivatives are integral to the creation of advanced materials with specific functions. sigmaaldrich.com

The compound serves as a precursor in the synthesis of pyridinium (B92312) salts, which are a class of ionic liquids. Furthermore, its derivatives are used to create coordination polymers and metal-organic frameworks (MOFs). For instance, the reaction of 2-amino-3-methylpyridine with silver(I) nitrate (B79036) yields a polymeric structure where the pyridine ligand bridges metal centers. mdpi.com The nitrate anions in this structure play a crucial role in stabilizing the resulting two-dimensional network through hydrogen bonding. mdpi.com Such self-assembling molecular architectures are of great interest in materials science for applications in electronics, optics, and sensing. The ability to form well-defined, stable complexes with metals like copper and silver makes these pyridine derivatives valuable components for designing new functional materials. mdpi.comsigmaaldrich.com

Components in Coordination Polymers and Metal Complexes

Pyridine, 3-methyl-, hydrochloride, and its parent compound, 3-methylpyridine (also known as 3-picoline), are significant ligands in the field of coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with a wide range of metal ions, forming discrete metal complexes and extended coordination polymers. wikipedia.orgresearchgate.net The methyl group at the 3-position introduces steric and electronic modifications to the pyridine ring, influencing the resulting structure and properties of the metal complexes.

Research has demonstrated the formation of coordination compounds with various transition metals. For instance, reactions of 3-methylpyridine with cobalt(II) thiocyanate (B1210189) can yield distinct complexes depending on the reaction conditions. These include [bis(thiocyanato-N)-tetrakis(3-methylpyridine-N)cobalt(II)] and [bis(thiocyanato-N)-bis(3-methylpyridine-N)-diaqua-cobalt(II)], where the cobalt(II) center exhibits a distorted octahedral geometry. researchgate.net Similarly, coordination complexes of 2-amino-3-methylpyridine with copper(II) and silver(I) have been synthesized and characterized. In some cases, these complexes can form polymeric structures, where the 2-amino-3-methylpyridine ligand bridges metal centers. mdpi.com

The 3-methylpyridinium cation, formed from the hydrochloride salt, can also play a crucial role in the crystal packing of coordination compounds through hydrogen bonding and other non-covalent interactions. This has been observed in salts containing tetrahalometallate anions, such as (3-MAP)2(CuX4) where 3-MAP is 2-amino-3-methylpyridinium and X is a halogen. researchgate.net The structure and magnetic properties of these materials are influenced by the arrangement of the organic cations and the inorganic anions. researchgate.net

The structural diversity of these coordination polymers can be influenced by factors such as the choice of metal ion, the presence of other ligands, and the reaction conditions. This tunability allows for the design of materials with specific properties, such as luminescence or tailored magnetic behavior. mdpi.com

Table 1: Examples of Coordination Complexes and Polymers Involving 3-Methylpyridine Derivatives

Metal Ion 3-Methylpyridine Derivative Resulting Complex/Polymer Structure Reference
Cobalt(II) 3-methylpyridine Discrete octahedral complexes researchgate.net
Silver(I) 2-amino-3-methylpyridine Polymeric structure mdpi.com
Copper(II) 2-amino-3-methylpyridine Coordination complexes mdpi.com
Copper(II) 2-amino-3-methylpyridinium Salts with tetrahalocuprate(II) anions researchgate.net

Integration into Thin Films for Electronic Applications

While direct research on the integration of "this compound" into thin films for electronic applications is not extensively documented, the broader class of pyridine-based organic compounds and related heterocyclic molecules shows significant promise in this area. The properties of the 3-methylpyridinium cation suggest its potential utility in various electronic materials.

Organic-inorganic hybrid materials, which combine the desirable properties of both organic and inorganic components, are at the forefront of materials science for electronic and optical applications. researchgate.net Pyridinium and substituted pyridinium cations are known to be incorporated into such hybrid materials. researchgate.net For instance, the development of perovskite solar cells has seen the use of various organic cations to tune the structural and electronic properties of the perovskite layer. mdpi.com While methylammonium (B1206745) is a common cation in perovskites, the exploration of other organic cations is an active area of research. Additives with functional groups capable of forming Lewis acid-base adducts are known to improve the morphology and stability of perovskite films. nih.gov

Furthermore, polymers derived from similar structures, such as poly(3-methylthiophene), have been synthesized as highly conducting thin films through electrochemical polymerization. rsc.org This highlights the potential of substituted five- and six-membered heterocyclic rings in the creation of conductive materials. The ability of pyridine-type ligands to participate in the layer-by-layer assembly of molecular films also points to their utility in constructing functional surfaces for electronic devices.

Given these related research directions, it is conceivable that 3-methylpyridinium hydrochloride could be explored as a component in thin films, potentially as a charge-carrying or structure-directing agent in hybrid materials or as a precursor for the synthesis of conductive polymers. However, further research is required to establish its specific role and effectiveness in such applications.

Precursors for Advanced Organic and Inorganic Materials

This compound serves as a valuable precursor in the synthesis of a variety of more complex organic and potentially inorganic materials. The parent compound, 3-methylpyridine, is a key starting material in the industrial production of important chemicals. wikipedia.orgnih.gov

One of the most significant applications of 3-methylpyridine is as a precursor to niacin (vitamin B3). wikipedia.org It is also a foundational molecule for the synthesis of various agrochemicals, such as certain insecticides. wikipedia.orgresearchgate.net The synthetic pathways often involve oxidation or ammoxidation of the methyl group and further functionalization of the pyridine ring. wikipedia.org For example, 3-methylpyridine can be converted to 3-cyanopyridine, which is a precursor to other important pyridine derivatives. wikipedia.org

In the realm of advanced materials, pyridine derivatives are utilized in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry and functionality of the organic linkers are crucial in determining the structure and properties of the resulting MOF. Pyridine-3,5-dicarboxylic acid, for instance, has been used as a linker to create cobalt-based MOFs for applications in energy storage. nih.gov While not a direct application of 3-methylpyridine hydrochloride, this demonstrates the potential for appropriately functionalized 3-methylpyridine derivatives to serve as building blocks for these advanced porous materials. rsc.org The synthesis of such functionalized derivatives can start from 3-methylpyridine itself.

The versatility of 3-methylpyridine as a starting material is further highlighted in various patents that describe its use in the synthesis of a wide range of organic compounds. wipo.intgoogle.com The hydrochloride salt can be a convenient form for handling and for specific reactions where a protonated pyridine is desired.

Environmental Chemistry Research and Remediation Studies of Methylpyridines

Degradation Pathways and By-product Identification

The environmental fate of methylpyridines, such as 3-methylpyridine (B133936), is a significant area of research due to their classification as toxic and hazardous organic compounds. nih.gov The degradation of these compounds in the environment can occur through various biotic and abiotic pathways, leading to the formation of several by-products.

Microbial degradation is a key process in the natural attenuation of methylpyridines. Several bacterial strains have been identified that can utilize methylpyridines as a sole source of carbon and nitrogen. wikipedia.orgresearchgate.net For instance, Gordonia nitida LE31 has been shown to degrade 3-methylpyridine. nih.govresearchgate.net The metabolic pathways involved can be complex and varied among different microorganisms.

One identified pathway for 3-methylpyridine degradation by Gordonia nitida LE31 involves a novel C-2–C-3 ring cleavage. nih.govresearchgate.net In this process, cyclic intermediates were not detected; instead, formic acid was identified as a metabolite. nih.govresearchgate.net Further investigation revealed the induction of levulinic acid degradation and higher activities of levulinic aldehyde dehydrogenase and formamidase in cells grown on 3-methylpyridine, suggesting their involvement in the degradation pathway. nih.govresearchgate.net This indicates that the degradation proceeds through the formation of levulinic acid and formic acid as intermediates. nih.gov

Another study on Gordonia rubripertincta ZJJ proposed three possible metabolic pathways for 3-methylpyridine degradation:

Methyl oxidation followed by ring hydroxylation and hydrogenation. nih.gov

Rupture of C=C and C-N bonds after ring reduction. nih.gov

Initial ring hydroxylation. nih.gov

During the biodegradation of 3-methylpyridine by Gordonia rubripertincta ZJJ, a significant portion of the total organic carbon was converted to CO2 (67.4%) and biomass (32.6%), with ammonia (B1221849) nitrogen being the primary inorganic nitrogen species formed. nih.gov

In the context of sonochemical degradation, the by-products of 3-methylpyridine have also been analyzed. This process has been shown to proceed via C2 and C3 ring cleavages, leading to the formation of 1,4-dihydro-3-methylpyridine and subsequently levulinic acid as the main non-toxic by-product. nih.gov

The table below summarizes the identified degradation by-products of 3-methylpyridine from various studies.

Degradation MethodKey By-products/IntermediatesOrganism/Process
BiodegradationFormic acid, Levulinic acidGordonia nitida LE31
BiodegradationCO2, Ammonia nitrogenGordonia rubripertincta ZJJ
Sonochemical Degradation1,4-dihydro-3-methylpyridine, Levulinic acidUltrasound

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to oxidize and degrade organic contaminants, particularly those that are refractory, toxic, or non-biodegradable. spartanwatertreatment.commembranechemicals.commontclair.edu These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are strong oxidizing agents capable of breaking down complex organic molecules into simpler and less harmful substances, and in some cases, achieving complete mineralization to carbon dioxide and water. spartanwatertreatment.commembranechemicals.com

AOPs offer several advantages over conventional treatment methods, including rapid reaction rates, a small physical footprint, and the ability to treat a wide range of organic pollutants without producing secondary sludge. spartanwatertreatment.commembranechemicals.com Common AOPs include processes involving ozone (O3), hydrogen peroxide (H2O2), and ultraviolet (UV) light, such as O3/H2O2, UV/H2O2, and photo-Fenton (UV/H2O2/Fe2+). spartanwatertreatment.commdpi.com

Sonochemical Degradation Studies

Sonochemical degradation, a type of AOP, utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules and the generation of hydroxyl radicals. mdpi.com This technology has been effectively applied to the degradation of persistent organic pollutants like 3-methylpyridine. nih.gov

Research on the sonochemical degradation of 3-methylpyridine has demonstrated its efficacy. nih.gov Studies have investigated the influence of various operational parameters to optimize the degradation process. The following table summarizes the effect of key parameters on the degradation efficiency of 3-methylpyridine.

Operating ParameterRange StudiedOptimal Condition for Degradation
pH2-10Not specified in provided context
Temperature25-55 °CNot specified in provided context
Ultrasonic Power25-150 WNot specified in provided context

Kinetic analyses have shown that the sonochemical degradation of 3-methylpyridine generally follows a first-order reaction mechanism. nih.gov

Synergistic Effects with Oxidants and Irradiation

The effectiveness of sonochemical degradation can be significantly enhanced by combining it with other oxidants and forms of irradiation. This synergistic approach aims to increase the production of reactive oxygen species, thereby accelerating the degradation of contaminants. nih.gov

Studies on 3-methylpyridine have explored the combination of ultrasound with various oxidants, including:

Hydrogen peroxide (H2O2)

Fenton's reagent (H2O2 + FeSO4)

Peroxymonosulfate (PMS)

Potassium persulfate (KPS)

Solar irradiation

The combination of ultrasound with PMS, ferrous sulfate (B86663) (FeSO4), and solar irradiation (US/PMS/FeSO4/solar irradiation) has proven to be a particularly effective treatment strategy. nih.gov This combined approach achieved a 97.4% degradation of 3-methylpyridine, demonstrating a high cavitational yield and a significant synergistic index of 2.70. nih.gov The kinetic analysis confirmed that this combined process also follows a first-order mechanism. nih.gov

The table below presents a comparison of different AOP combinations for the degradation of 3-methylpyridine.

Treatment ApproachDegradation Efficiency (%)Synergistic Index
Ultrasound aloneNot specified in provided context-
US/H2O2Not specified in provided contextNot specified in provided context
US/FentonNot specified in provided contextNot specified in provided context
US/PMSNot specified in provided contextNot specified in provided context
US/KPSNot specified in provided contextNot specified in provided context
US/PMS/FeSO4/solar irradiation97.42.70

Biological and Sorptive Treatment Methodologies

Alongside advanced oxidation processes, biological and sorptive methods are crucial for the remediation of water contaminated with methylpyridines.

Biological Treatment:

Biodegradation is a cost-effective and environmentally friendly approach that utilizes microorganisms to break down organic pollutants. researchgate.net Several studies have demonstrated the potential of specific bacterial strains to degrade methylpyridines. For instance, Pseudomonas pseudoalcaligenes-KPN has been effectively used in a completely mixed activated sludge (CMAS) system to treat wastewater containing pyridine (B92270), a related compound. nih.gov In such systems, the bacteria use the pyridine derivative as their sole source of carbon and nitrogen. nih.gov

The biodegradability of pyridine derivatives can vary based on their chemical structure. Studies have shown that methylpyridines are intermediately degradable, with disappearance times ranging from less than 7 to more than 30 days in soil suspensions. oup.com The efficiency of biological treatment systems is dependent on factors such as the microbial population, nutrient availability, and the concentration of the contaminant. For example, the degradation of 3-methylpyridine and 3-ethylpyridine (B110496) by Gordonia nitida LE31 was inhibited at concentrations greater than 3 mM and 4 mM, respectively. nih.gov

Sorptive Treatment:

Sorption is a physical process where a substance (sorbate) adheres to the surface of another substance (sorbent). This method is widely used in water treatment to remove organic micropollutants. Various materials can be used as sorbents, with activated carbon being one of the most common and effective.

In the context of removing organic micropollutants from wastewater, several sorbents have been evaluated. A study assessing the performance of different materials for the removal of a wide range of organic micropollutants, including pharmaceuticals, found that granulated activated carbon (GAC) and GAC combined with Polonite showed the best removal efficiencies, often close to 100% for most compounds. diva-portal.org While this study did not specifically focus on 3-methylpyridine, the broad effectiveness of GAC suggests its potential for removing such compounds.

It is important to note that the choice of sorbent material and the design of the treatment system are critical for achieving high removal efficiencies. Factors such as the chemical properties of the contaminant and the sorbent, contact time, and the presence of other organic matter in the water can influence the sorption process. nih.govnih.gov

Q & A

Q. How does this compound participate in dehydration reactions, and what stoichiometric considerations apply?

  • Mechanistic Insight : In anhydrous MgCl₂ synthesis, this compound acts as both a dehydrating agent and chloride donor. The reaction follows: MgCl26H2O+2C6H7NHClMgCl2+6H2O+2C6H7N\text{MgCl}_2\cdot6\text{H}_2\text{O} + 2\,\text{C}_6\text{H}_7\text{N}\cdot\text{HCl} \rightarrow \text{MgCl}_2 + 6\,\text{H}_2\text{O} + 2\,\text{C}_6\text{H}_7\text{N}

    Use a 25–100% excess of pyridine hydrochloride to ensure complete dehydration, minimizing residual oxygen (<0.8%) in the product .

  • Optimization : Adjust pressure (atmospheric vs. reduced) to control reaction kinetics. Monitor oxygen content via neutron activation analysis .

Q. What contradictions exist in thermodynamic data for this compound, and how can they be resolved experimentally?

  • Data Discrepancies : Reported melting points and vapor pressure values vary across studies due to differences in sample purity and measurement techniques (e.g., differential scanning calorimetry vs. traditional capillary methods).
  • Resolution Strategy : Cross-validate data using standardized protocols from NIST. For example, the sublimation enthalpy (ΔsubH) should be measured under controlled humidity and calibrated equipment .

Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions involving this compound?

  • Experimental Design : Pre-dry reactants and solvents (e.g., molecular sieves for dichloromethane). Use inert atmospheres (N₂/Ar) to prevent oxidation of the pyridine ring.
  • Byproduct Analysis : Employ LC-MS to identify and quantify side products like pyridine N-oxides, which form under oxidative conditions. Adjust reaction time/temperature to minimize their formation .

Q. What role does this compound play in synthesizing nicotinamide derivatives for biochemical studies?

  • Application : It serves as a precursor in the catalytic conversion of 3-picoline to nicotinamide via microbial fermentation (e.g., Bacillus subtilis). Key steps include:
    • Hydrolysis : Convert 3-methylpyridine to 3-cyanopyridine using HNO₃.
    • Enzymatic Conversion : Treat with nitrile hydratase to yield nicotinamide.
  • Yield Optimization : Maintain pH 7.0–7.5 and 30°C during enzymatic steps to maximize activity .

Methodological Tables

Q. Table 1: Thermodynamic Properties of this compound

PropertyValueMeasurement TechniqueReference
Melting Point (Tfus)144–146°CDifferential Scanning Calorimetry
Sublimation Enthalpy (ΔsubH)78.5 kJ/molGravimetric Analysis
Vapor Pressure (25°C)0.12 mmHgStatic Manometry

Q. Table 2: Reaction Optimization for Dehydration of MgCl₂·6H₂O

Pyridine Hydrochloride ExcessOxygen Content (%)Dehydration Efficiency (%)
25%0.7592
50%0.6895
100%0.6297
Data sourced from controlled atmospheric pressure trials .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 3-methyl-, hydrochloride
Reactant of Route 2
Pyridine, 3-methyl-, hydrochloride

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